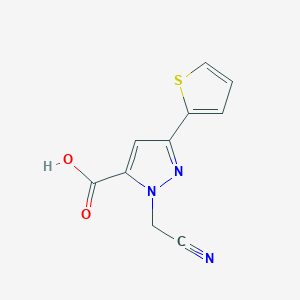

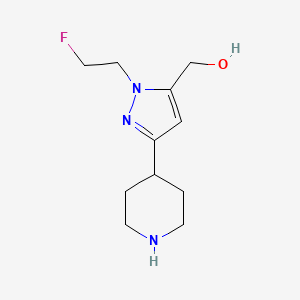

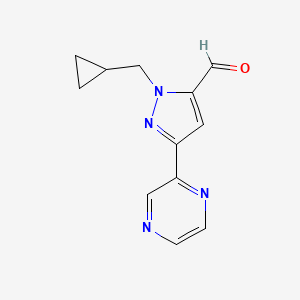

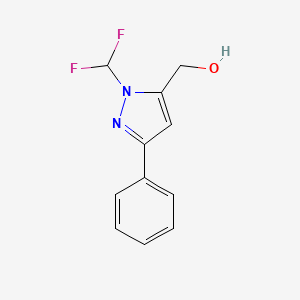

(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

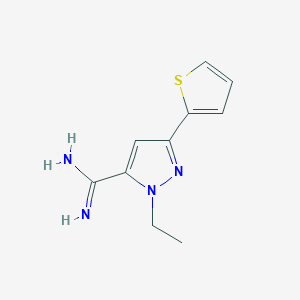

The compound “(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group, a difluoromethyl group, and a methanol group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoromethyl group and the methanol group. The difluoromethyl group could potentially undergo various reactions, including nucleophilic substitution or elimination .科学的研究の応用

Late-stage Difluoromethylation

This compound could be used in late-stage difluoromethylation processes . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Electrophilic Fluorination

The compound could be used in electrophilic fluorination . Electrophilic fluorination has historically required molecular fluorine, whose notorious toxicity and explosive tendencies limit its application in research . The necessity for an electrophilic fluorination reagent that is safe, stable, highly reactive, and amenable to industrial production was the inspiration for the discovery of selectfluor .

Transition Metal Catalysis

The compound could potentially be used in transition-metal-catalyzed reactions . Transition metals are known to activate the C–H bond in difluoromethane or the C–X bond in a species like difluoromethane to produce metal-difluoromethylation complexes .

Synthesis of Fluorinated Compounds

Given the presence of fluorine in the compound, it could be used in the synthesis of fluorinated compounds . The introduction of fluorine substituents into organic molecules has a long history of development .

Development of Imaging Probes

The compound could potentially be used in the development of imaging probes . This is based on the work of Dr. Jeroen Sap who developed dual-modal (MRI/optical) imaging probes for apoptosis .

Synthesis of mTOR Inhibitors

The compound could potentially be used in the synthesis of mTOR inhibitors . This is based on the work of Dr. Claudio Meyer who worked on the synthesis of mTOR inhibitors .

特性

IUPAC Name |

[2-(difluoromethyl)-5-phenylpyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-6,11,16H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKAMPCURZEFDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)CO)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。